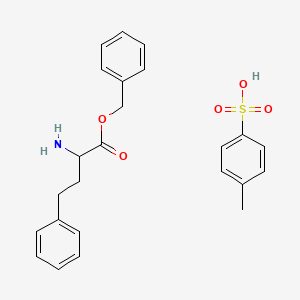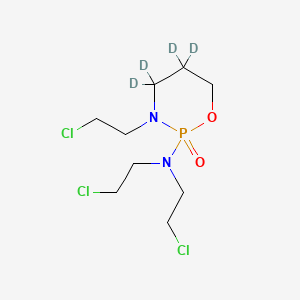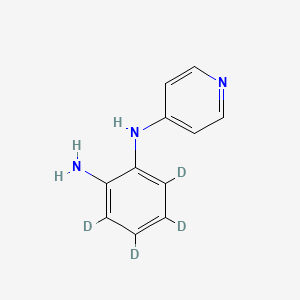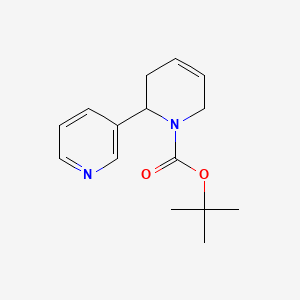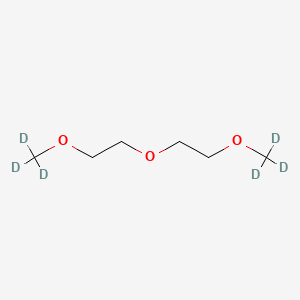
Diglyme-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diglyme-d6, also known as [2H6]-diethylene glycol dimethyl ether, is a deuterated form of diglyme. It is a colorless, transparent liquid with a slight ether-like odor. The compound is primarily used as a solvent in various chemical reactions due to its high boiling point and ability to dissolve both polar and non-polar substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diglyme-d6 is synthesized by reacting deuterated methanol with ethylene oxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced through a continuous process involving the reaction of deuterated methanol and ethylene oxide. The process is optimized to maximize yield and minimize impurities. The final product is then purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Diglyme-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, acids, and substituted ethers .
Applications De Recherche Scientifique
Diglyme-d6 has a wide range of applications in scientific research:
Mécanisme D'action
Diglyme-d6 acts as a solvent by stabilizing reactive intermediates and facilitating the interaction between reactants. Its ability to dissolve both polar and non-polar substances makes it a versatile solvent in various chemical reactions. The compound can also form complexes with metal ions, enhancing the reactivity of certain reagents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylene glycol dimethyl ether: The non-deuterated form of diglyme-d6.
Tetraethylene glycol dimethyl ether: A higher homolog of diglyme with similar solvent properties.
Ethylene glycol dimethyl ether: A lower homolog with a shorter chain length.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Its high boiling point and ability to dissolve a wide range of substances also make it a valuable solvent in various chemical and industrial applications .
Propriétés
IUPAC Name |
1-(trideuteriomethoxy)-2-[2-(trideuteriomethoxy)ethoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXBUIDTXKZTM-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOCCOC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)
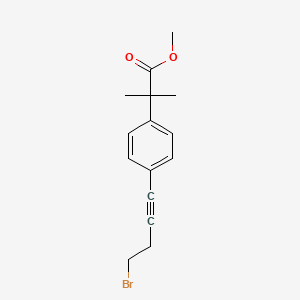
![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)
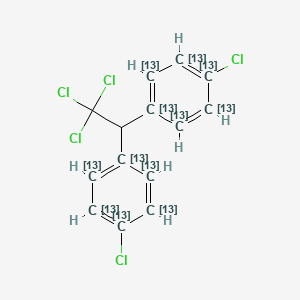

![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)
